molecular formula C19H18ClN3O5 B3001355 5-chloro-3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 902254-67-5

5-chloro-3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

Cat. No. B3001355
CAS RN: 902254-67-5
M. Wt: 403.82
InChI Key: PLUNBCFREMXOPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography, NMR spectroscopy, or computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with various reagents, the conditions under which it reacts, and the products of these reactions .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and stability. It can also include studying how the compound behaves under different conditions .

Scientific Research Applications

Antidepressant and Antianxiety Properties

  • A study by Kumar et al. (2017) explored derivatives of furan-2-carbonyl piperazine, demonstrating their potential in antidepressant and antianxiety activities. This highlights the compound's relevance in mental health research.

Urotensin-II Receptor Antagonism

  • Research by Lim et al. (2019) focused on 5-arylfuran-2-carboxamide derivatives, emphasizing their role as potent urotensin-II receptor antagonists. This indicates the compound's importance in cardiovascular research.

Antibacterial Applications

  • A 2021 study by Kumar et al. investigated Terazosin derivatives, including furan-2-carbonyl piperazine, for their antibacterial activity, suggesting its potential in antimicrobial research.

5-HT2 Antagonist Activity

  • Watanabe et al. (1993) synthesized derivatives with 5-HT2 antagonist activity, contributing to research on serotonin-related disorders.

Antimicrobial Activities of Triazole Derivatives

  • Bektaş et al. (2007) synthesized novel triazole derivatives, including those with furan-2-carbonyl piperazine, demonstrating antimicrobial properties.

Enzyme Inhibition and Hemolytic Activity

  • Research by Abbasi et al. (2020) on benzamide derivatives with furan and piperazine rings indicated their potential as enzyme inhibitors and evaluated their hemolytic activity.

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and the precautions that need to be taken while handling it .

properties

IUPAC Name

5-chloro-3-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5/c20-13-3-4-15-14(12-13)23(19(26)28-15)6-5-17(24)21-7-9-22(10-8-21)18(25)16-2-1-11-27-16/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUNBCFREMXOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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